1-{2-[benzyl(methyl)amino]ethyl}-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
This compound is a urea derivative featuring a benzyl(methyl)aminoethyl group and a 3,4-dimethoxyphenyl-substituted pyrrolidinone moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in neuroactive and kinase-inhibiting compounds, while the urea backbone may enhance hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-26(15-17-7-5-4-6-8-17)12-11-24-23(29)25-18-13-22(28)27(16-18)19-9-10-20(30-2)21(14-19)31-3/h4-10,14,18H,11-13,15-16H2,1-3H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQJWZXEVVJGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mechanism of action of PRL-8-53 remains unknown. It is suggested that PRL-8-53 interacts with its targets, leading to enhanced cognitive function, particularly in memory recall.
Biochemical Pathways
Its potential cholinergic properties suggest it may influence the cholinergic system, which plays a crucial role in memory and cognition. Its ability to potentiate dopamine and partially inhibit serotonin also implies it may affect dopaminergic and serotonergic pathways.
Pharmacokinetics
It is known to be relatively non-toxic, with an oral ld50 in mice of 860 mg/kg, indicating a high therapeutic index. Doses above 8 mg/kg have brief hypotensive effects in canines.
Result of Action
The primary result of PRL-8-53’s action is its potential nootropic effect, particularly its hypermnesic (enhanced memory) effects in humans. In a single double-blind trial exploring the effects of PRL-8-53 in 47 healthy volunteers on various cognitive tasks, overall improvements in recollection differed between subject groups when compared to their respective placebo scores.
Biological Activity
The compound 1-{2-[benzyl(methyl)amino]ethyl}-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a urea functional group linked to a pyrrolidine moiety and a benzyl group, which are crucial for its biological activity.
Antitumor Activity
Research has indicated that derivatives of urea compounds often exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and gastric cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast) | 0.004 | Strong inhibition of growth |
| NUGC-3 (Gastric) | 0.01 | Moderate inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values suggest that this class of compounds could be developed as novel antimicrobial agents.
| Microorganism | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 50 | Effective against Gram-positive bacteria |
| Escherichia coli | 100 | Moderate effectiveness |
The biological activity of 1-{2-[benzyl(methyl)amino]ethyl}-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that are critical for tumor growth and survival.
- Modulation of Cell Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are vital for cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells, enhancing their therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of urea derivatives in clinical settings:
- A study involving a series of substituted urea derivatives demonstrated significant antitumor activity in preclinical models, with one derivative showing an IC50 value as low as 0.004 µM against T-cell proliferation.
- Another investigation into the antimicrobial effects revealed that certain derivatives could effectively reduce bacterial load in infected models, suggesting potential for therapeutic use in infections resistant to current antibiotics.
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility: The target compound’s benzyl(methyl)aminoethyl group distinguishes it from BF13928 (methylsulfanylphenyl) and MK13 (pyrazole), suggesting divergent receptor-binding profiles .
- Aryl Group Impact : The 3,4-dimethoxyphenyl moiety (common in the target and BF13928) is associated with enhanced solubility and CNS permeability compared to the 4-ethoxyphenyl group in .
- Urea Linkage: All compounds retain the urea scaffold, critical for hydrogen-bond donor/acceptor interactions with targets like kinases or GPCRs .
Inferred Pharmacological Activity
- Kinase Inhibition : Urea derivatives like MK13 exhibit activity against kinases due to urea-mediated ATP-binding pocket interactions .
- GPCR Modulation : The 3,4-dimethoxyphenyl group aligns with ligands targeting serotonin or dopamine receptors (e.g., RS100235 in ).
- Metabolic Stability: The benzyl(methyl)aminoethyl group may improve metabolic stability compared to methylsulfanyl or hydroxyethyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
